molecular formula C18H15F2NO4 B2779572 {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE CAS No. 1794931-46-6

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE

Cat. No.: B2779572
CAS No.: 1794931-46-6
M. Wt: 347.318
InChI Key: LUNOMHOHUISIBF-UHFFFAOYSA-N
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Description

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE is an organic compound that features a benzene ring substituted with fluorine atoms and an amino group

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE typically involves multiple steps:

    Formation of 2,4-Difluorobenzylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine.

    Acylation: The 2,4-difluorobenzylamine is then acylated with an appropriate acyl chloride or anhydride to form the intermediate.

    Esterification: The intermediate is then reacted with 3-acetylbenzoic acid under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: A precursor in the synthesis of the compound.

    3-Acetylbenzoic Acid: Another precursor used in the esterification step.

    Fluorobenzene: A simpler fluorinated benzene derivative.

Uniqueness

{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3-ACETYLBENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-acetylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4/c1-11(22)12-3-2-4-13(7-12)18(24)25-10-17(23)21-9-14-5-6-15(19)8-16(14)20/h2-8H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNOMHOHUISIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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